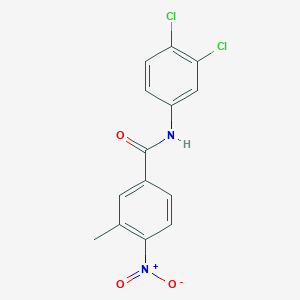
N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s by Ciba-Geigy (now Novartis) and has since become one of the most commonly prescribed NSAIDs in the world.
作用机制
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response, and their production is increased in response to tissue damage or infection. By inhibiting COX, N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines such as interleukin-1 and tumor necrosis factor-alpha, which are involved in the inflammatory response. In addition, N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide has been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1), which are involved in the recruitment of inflammatory cells to sites of inflammation.
实验室实验的优点和局限性
Diclofenac is widely used in laboratory experiments due to its well-established pharmacological effects and its availability in a variety of formulations. However, there are some limitations to its use. For example, N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide can have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results. In addition, the use of N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide in animal experiments can be limited by its potential toxicity and the need for high doses to achieve therapeutic effects.
未来方向
There are a number of future directions for research on N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide. One area of interest is the potential use of N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide in the treatment of Alzheimer's disease. Studies have shown that N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide can reduce the production of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. Another area of interest is the potential use of N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide in the treatment of cancer. Studies have shown that N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide can inhibit the growth of cancer cells and reduce tumor size in animal models. Finally, there is interest in the development of new formulations of N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide that can improve its pharmacokinetics and reduce the potential for off-target effects.
合成方法
Diclofenac can be synthesized by the reaction of 2-chloro-4-nitroaniline with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting N-(3,4-dichlorophenyl)-2-(4-nitrophenyl)acetamide can then be converted to N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide by reaction with acetic anhydride and sodium acetate.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is commonly used for the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. In addition, N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide has been shown to have potential therapeutic effects in other conditions such as Alzheimer's disease, cancer, and diabetes.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-10-3-4-11(15)12(16)7-10/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUERIWBNFOBTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(4-chlorobenzyl)thio]acetyl}piperidine](/img/structure/B5879608.png)

![N-hexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5879623.png)
![N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)
![4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879647.png)


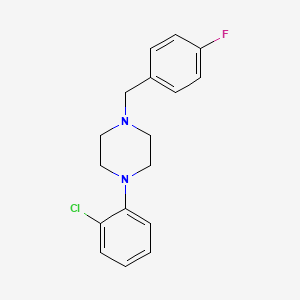
![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5879684.png)
![5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5879693.png)
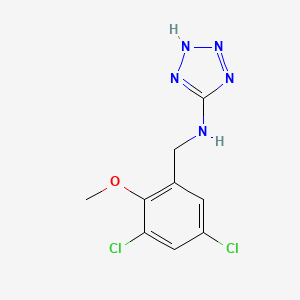
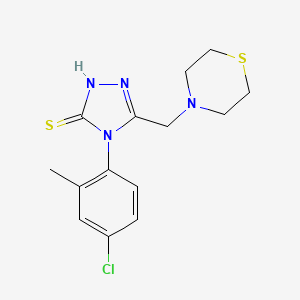
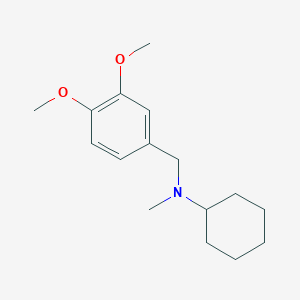
methanone](/img/structure/B5879711.png)